molecular formula C12H21N3 B13082167 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13082167
M. Wt: 207.32 g/mol
InChI Key: BCWVYPCZHVHOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethylpropylamine with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are employed to ensure high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridines such as:

  • 3-methyl-3H-imidazo[4,5-c]pyridine
  • 4-(2,2-Dimethylpropyl)-3H-imidazo[4,5-c]pyridine
  • 3,4-dimethyl-3H-imidazo[4,5-c]pyridine

Uniqueness

The uniqueness of 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C12H21N3/c1-12(2,3)7-10-11-9(5-6-13-10)14-8-15(11)4/h8,10,13H,5-7H2,1-4H3

InChI Key

BCWVYPCZHVHOKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1C2=C(CCN1)N=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.